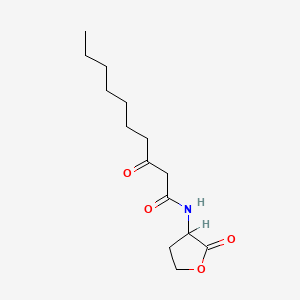

3-oxo-N-(2-oxooxolan-3-yl)decanamide

Description

Context of N-Acylhomoserine Lactones as Intercellular Signaling Molecules

N-Acylhomoserine lactones (AHLs) are a prominent class of signaling molecules utilized by many species of Gram-negative bacteria for intercellular communication. caymanchem.comnih.gov This communication system, termed quorum sensing, enables a population of bacteria to collectively regulate gene expression and function as a multicellular unit. caymanchem.com The fundamental mechanism involves the synthesis of AHL molecules by enzymes homologous to LuxI. nih.gov As the bacterial population density increases, these AHLs accumulate in the extracellular environment. caymanchem.com

Once a threshold concentration is reached, the AHLs diffuse back into the cells and bind to specific intracellular receptor proteins, which are typically transcriptional regulators homologous to LuxR. caymanchem.com This binding event activates the receptor, which then modulates the transcription of target genes. caymanchem.com The processes regulated by AHL-mediated quorum sensing are diverse and crucial for bacterial survival and interaction with their environment. These include the regulation of virulence factor production, biofilm formation, bioluminescence, and the production of exopolysaccharides. nih.gov The specificity of this signaling is largely determined by the structure of the AHL molecule, particularly the length and modification of the acyl side chain. nih.gov

Table 1: Examples of N-Acylhomoserine Lactones (AHLs) and Producing Bacteria

| AHL Compound Name | Abbreviation | Producing Bacteria (Examples) |

|---|---|---|

| N-(3-Oxohexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL | Vibrio fischeri, Erwinia carotovora |

| N-Butanoyl-L-homoserine lactone | C4-HSL | Pseudomonas aeruginosa |

| N-(3-Oxooctanoyl)-L-homoserine lactone | 3-oxo-C8-HSL | Agrobacterium tumefaciens |

| N-Octanoyl-L-homoserine lactone | C8-HSL | Burkholderia cepacia, Vibrio fischeri |

| N-(3-Oxododecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL | Pseudomonas aeruginosa |

| N-(3-Hydroxyoctanoyl)-L-homoserine lactone | 3-OH-C8-HSL | Burkholderia mallei |

Role of 3-oxo-N-(2-oxooxolan-3-yl)decanamide as a Quorum Sensing Autoinducer

This compound, also known by the common abbreviation 3-oxo-C10-HSL, is a specific member of the AHL family that functions as a quorum sensing autoinducer. caymanchem.com It is produced by certain bacteria to regulate gene expression in response to cell population density. caymanchem.com Research has identified this molecule in various biological contexts, highlighting its activity as a signaling agent that can influence both prokaryotic and eukaryotic systems.

In the bacterium Agrobacterium tumefaciens, 3-oxo-C10-HSL has been shown to increase the expression of the tra gene, which is involved in bacterial conjugation. caymanchem.com This indicates a direct role for the compound in mediating gene transfer processes within bacterial populations. While not the primary signal molecule for all bacteria, its ability to be recognized by the quorum sensing machinery of different species suggests a potential for cross-talk between bacterial communities. For instance, while the BmaI3 synthase from Burkholderia mallei primarily produces N-3-hydroxy-octanoyl HSL, it has been observed to produce minor amounts of a hydroxylated version of C10-HSL in recombinant E. coli. nih.gov

Beyond inter-bacterial communication, studies have revealed that 3-oxo-C10-HSL can influence plant physiology. In mung bean (Vigna radiata) seedlings, treatment with 3-oxo-C10-HSL at nanomolar concentrations was found to induce adventitious root formation. caymanchem.comnih.gov This effect was linked to the activation of auxin-response genes, suggesting that plants can perceive and respond to these bacterial signals, potentially to modulate symbiotic or pathogenic interactions. caymanchem.comnih.gov Conversely, in Arabidopsis thaliana, the compound has been observed to decrease the expression of glucanase genes, which are often involved in plant defense. caymanchem.com

Table 2: Selected Research Findings on this compound (3-oxo-C10-HSL)

| Organism/System | Finding | Research Context | Reference |

|---|---|---|---|

| Agrobacterium tumefaciens | Increases expression of the bacterial conjugation gene tra. | Bacterial Quorum Sensing | caymanchem.com |

| Mung Bean (Vigna radiata) | Induces adventitious root formation at 100 nM concentration. | Plant-Bacteria Interaction | caymanchem.comnih.gov |

| Mung Bean (Vigna radiata) | Increases expression of auxin-response and cell division genes. | Plant Physiology | caymanchem.comnih.gov |

| Arabidopsis thaliana | Decreases expression of glucanase genes at 6 µM concentration. | Plant Defense Response | caymanchem.com |

| Recombinant E. coli (expressing BmaI3) | Minor production of N-3-hydroxy-decanoyl-L-homoserine lactone (3-OH-C10-HSL). | Bacterial Signal Synthesis | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)decanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGIKEQVUKTKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347486 | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913697-62-8 | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Production Pathways of 3 Oxo N 2 Oxooxolan 3 Yl Decanamide

Enzymatic Synthesis by Bacterial AHL Synthases (e.g., PpuI, VanI)

The synthesis of 3-oxo-N-(2-oxooxolan-3-yl)decanamide is catalyzed by a class of enzymes known as N-acyl-homoserine lactone (AHL) synthases, which are homologs of the LuxI protein from Aliivibrio fischeri. These enzymes facilitate the formation of an amide bond between a specific acyl donor and the amino group of S-adenosylmethionine (SAM), which also serves as the precursor for the homoserine lactone ring.

One well-characterized AHL synthase that produces this compound is PpuI from Pseudomonas putida IsoF. nih.gov Research has demonstrated that PpuI directs the synthesis of a range of AHL molecules, with 3-oxo-C12-HSL and 3-oxo-C10-HSL being the primary products. nih.gov The specificity of the synthase for the acyl-acyl carrier protein (acyl-ACP) substrate determines the length and modification of the acyl side chain of the resulting AHL.

While the prompt mentions VanI, specific research detailing its role in the synthesis of this compound is less prevalent in the provided search results. However, the general mechanism of AHL synthases is highly conserved. The specificity for the acyl chain length is often determined by the amino acid composition of the substrate-binding pocket within the enzyme. nih.gov For instance, the presence of certain residues can favor the binding of medium to long-chain acyl-ACPs, leading to the production of molecules like this compound.

| AHL Synthase | Producing Organism | Primary AHL Products |

| PpuI | Pseudomonas putida IsoF | 3-oxo-C12-HSL, 3-oxo-C10-HSL |

Precursor Utilization and Biosynthetic Mechanisms

The biosynthesis of this compound relies on two primary precursor molecules:

S-adenosylmethionine (SAM): This molecule provides the homoserine lactone moiety of the AHL. The LuxI-type synthase catalyzes the lactonization of the homoserine portion of SAM. nih.govwikipedia.org

Acyl-Acyl Carrier Protein (acyl-ACP): This is the donor of the acyl side chain. For the synthesis of this compound, the specific precursor is 3-oxodecanoyl-ACP, which is derived from the fatty acid biosynthesis pathway. nih.gov

The enzymatic mechanism involves the AHL synthase binding to both SAM and the specific acyl-ACP. The enzyme then facilitates a condensation reaction, forming an amide linkage between the acyl group and the amino group of SAM. This is followed by the intramolecular cyclization and release of the final product, this compound, along with 5'-methylthioadenosine and the apo-acyl carrier protein.

| Precursor Molecule | Role in Biosynthesis | Origin |

| S-adenosylmethionine (SAM) | Provides the homoserine lactone ring | Amino acid metabolism |

| 3-oxodecanoyl-ACP | Provides the 3-oxodecanoyl side chain | Fatty acid biosynthesis |

Microbial Systems and Environmental Factors Influencing this compound Production

The production of this compound has been identified in various Gram-negative bacteria. For instance, Pseudomonas putida strain IsoF is a known producer of this specific AHL. nih.gov Other bacteria, such as certain species of Lysobacter, have also been shown to produce N-(3-oxodecanoyl)-l-homoserine lactone. mdpi.com The presence of the genetic machinery, specifically a luxI homolog like ppuI, is a prerequisite for the production of this signaling molecule.

Several environmental factors can significantly influence the synthesis and stability of this compound and other AHLs:

pH: AHLs are susceptible to lactonolysis, a process of ring-opening hydrolysis, which is accelerated at alkaline pH. This degradation renders the molecule inactive as a signaling agent. asm.org

Temperature: Temperature can affect the stability of the AHL molecule and also influence the enzymatic activity of the AHL synthase, thereby impacting the rate of production. asm.org

Nutrient Availability: The availability of precursors, such as amino acids for SAM synthesis and carbon sources for fatty acid biosynthesis, directly impacts the production levels of AHLs. mdpi.com

Cell Density: As a key component of quorum sensing, the production of this compound is often regulated by cell density. At low cell densities, the expression of the AHL synthase gene is typically basal, leading to low levels of the signaling molecule. As the bacterial population grows, a positive feedback loop can be initiated, leading to a rapid increase in AHL synthesis.

| Environmental Factor | Influence on Production |

| pH | Affects the stability of the lactone ring (degradation at alkaline pH) |

| Temperature | Influences enzyme activity and molecule stability |

| Nutrient Availability | Impacts the supply of biosynthetic precursors |

| Cell Density | Regulates the expression of AHL synthase genes through quorum sensing |

Mechanisms of Action and Receptor Interactions of 3 Oxo N 2 Oxooxolan 3 Yl Decanamide

Recognition and Binding by LuxR-Type Quorum Sensing Receptors

LuxR-type proteins are intracellular receptors that typically possess a ligand-binding domain (LBD) at the N-terminus and a DNA-binding domain (DBD) at the C-terminus. The binding of a specific AHL molecule to the LBD induces a conformational change in the receptor, promoting dimerization and subsequent binding to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription. The specificity of this interaction is largely determined by the acyl chain length and modifications of the AHL molecule.

Agonistic Activity via TraR Receptor

The TraR protein of Agrobacterium tumefaciens is a LuxR-type receptor that responds to N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) to regulate the expression of the Ti plasmid tra regulon. nih.govcaymanchem.com The specificity of TraR for its cognate ligand is notably high under wild-type expression levels. In this state, only 3-oxo-C8-HSL acts as a strong agonist, while many other AHL analogs, particularly those with different acyl chain lengths, can act as potent antagonists. nih.gov

For 3-oxo-N-(2-oxooxolan-3-yl)decanamide, which possesses a longer acyl chain (C10) than the native ligand (C8), the interaction with TraR is likely to be antagonistic at physiological receptor concentrations. However, studies have shown that overexpression of TraR increases the agonistic activity of non-cognate AHLs. nih.gov This suggests that at higher concentrations, TraR may be activated by a broader range of AHLs, including this compound, potentially by shifting the equilibrium between receptor monomers and active dimers or oligomers. nih.gov

Broad Ligand Specificity of QscR Receptor

QscR is another LuxR-type receptor found in Pseudomonas aeruginosa. Unlike LasR, QscR is considered an "orphan" receptor as it does not have a cognate AHL synthase. Instead, it responds to a variety of AHLs, including those produced by the LasI and RhlI systems. nih.govresearchgate.net This broad ligand specificity allows QscR to function as a global regulator, integrating signals from different QS circuits. nih.gov

Research has demonstrated that QscR can be activated by this compound. nih.govresearchgate.net Quantitative binding assays have been used to determine the affinity of QscR for various AHLs. These studies show that QscR binds to several long-acyl-chain HSLs with high affinity. nih.gov

| Ligand | K0.5 (nM) |

| 3-oxo-N-(2-oxooxolan-3-yl)dodecanamide (3-oxo-C12-HSL) | 3.1 |

| N-(2-oxooxolan-3-yl)dodecanamide (C12-HSL) | 3.3 |

| N-(2-oxooxolan-3-yl)decanamide (C10-HSL) | 3.3 |

| This compound (3-oxo-C10-HSL) | 8.7 |

| Data sourced from a study on the affinity of QscR for various acyl-HSLs. nih.gov |

The data indicates that while QscR has a slightly lower affinity for this compound compared to 3-oxo-C12-HSL, it is still a potent activator of the receptor, highlighting the receptor's role in responding to diverse AHL signals within the bacterial environment. nih.gov

Structural Basis of Ligand-Receptor Complex Formation

Understanding the interaction between this compound and its receptors at a molecular level is crucial for elucidating its mechanism of action. Computational methods such as molecular docking and molecular dynamics simulations provide valuable insights into the structural basis of these interactions.

Molecular Docking and Molecular Dynamics Simulations of this compound with Receptors

Molecular docking studies are employed to predict the preferred binding orientation of a ligand to its receptor. For AHLs, docking simulations reveal key interactions within the ligand-binding pocket of LuxR-type receptors. The homoserine lactone moiety of the AHL molecule typically forms conserved hydrogen bonds with residues such as Tryptophan and Aspartate. For instance, in the QscR receptor, the lactone carbonyl group forms a hydrogen bond with a Tryptophan residue (Trp62), and the amide group interacts with an Aspartate residue (Asp75). nih.gov The 3-oxo group often forms a hydrogen bond with a Tyrosine residue (Tyr58). nih.gov

The acyl chain is situated in a hydrophobic tunnel, and the specificity of the receptor is largely determined by the size and shape of this pocket. nih.gov Molecular docking of this compound into the LasR binding site shows it occupying a similar position to the native ligand, 3-oxo-C12-HSL. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of conformational changes and the stability of interactions over time. nih.govrowan.edubiorxiv.org MD simulations of AHL-receptor complexes can reveal how ligand binding stabilizes the protein structure, facilitating the conformational changes necessary for dimerization and DNA binding. For QscR, the acyl chain of the bound AHL is in close proximity to dimerization interfaces, suggesting an allosteric mechanism where ligand binding directly influences the receptor's quaternary structure and its ability to regulate gene expression. nih.gov

Influence of Acyl Chain and Lactone Moiety on Binding Pocket Interactions

The specificity of the interaction between N-acyl homoserine lactones (AHLs), such as this compound, and their cognate receptor proteins is a cornerstone of quorum sensing signaling. mbl.or.kr This specificity is dictated by the distinct structural features of the AHL molecule, namely the homoserine lactone ring and the N-acyl side chain. mdpi.comnih.gov Modifications in either of these components can significantly alter the binding affinity and activity, leading to activation or inhibition of the receptor. nih.govnih.gov

The acyl chain is a primary determinant of binding specificity. nih.gov LuxR-type receptor proteins possess a binding pocket that is structurally tailored to accommodate an acyl chain of a particular length and chemical nature. nih.gov Consequently, the length of the carbon chain, which is ten carbons in the case of this compound, is a critical factor for effective binding. Studies on various LuxR homologues have demonstrated that even minor alterations to the acyl chain can substantially reduce the activating capacity of the AHL. nih.gov For instance, research on the CarR receptor showed a clear preference for specific chain lengths, with optimal binding occurring with acyl chains of seven to eight carbons. nih.gov For this receptor, this compound (3-oxo-C10-HSL) exhibited lower binding affinity compared to 3-oxo-C8-HSL and 3-oxo-C6-HSL, indicating that the C10 chain is suboptimal for this particular binding pocket. nih.gov

The substitution at the C3 position of the acyl chain is another crucial factor influencing receptor interaction. The presence of a 3-oxo group, as found in this compound, has been shown to increase the binding affinity for certain receptors by as much as an order of magnitude when compared to their unsubstituted counterparts. nih.gov However, this effect is also receptor-dependent. For example, while the 3-oxo group enhances binding to the CarR receptor, studies on the inhibitory activity against the LuxR protein found that the unsubstituted C10 AHL was a more potent inhibitor than its 3-oxo counterpart. nih.govnih.gov

The homoserine lactone ring itself is indispensable for the biological activity of the molecule. frontiersin.org Research on synthetic analogues has revealed that structures lacking the lactone ring are essentially devoid of activity. researchgate.net The integrity of this ring is critical for proper orientation and interaction within the receptor's binding site. frontiersin.org Both the lactone ring and the acyl chain must be part of a single molecule to achieve effective binding. nih.gov Furthermore, the conformation of the AHL can be influenced by an n→π* interaction between the N-acyl oxygen and the lactone carbonyl group, which biases the structure of the free AHL away from the conformation it adopts when bound to a receptor. acs.org This suggests that the receptor binding event involves a specific conformational selection or induction.

| Compound | Receptor | Observed Activity/Binding | Reference |

|---|---|---|---|

| 3-oxo-C10-HSL | CarR | Lower binding affinity compared to 3-oxo-C6-HSL and 3-oxo-C8-HSL. | nih.gov |

| C10-HSL (unsubstituted) | LuxR | Maximal inhibitory activity among simple aliphatic AHLs (A1-A6). | nih.gov |

| C10-HSL (unsubstituted) | TraR | Maximal inhibitory activity among simple aliphatic AHLs (A1-A6). | nih.gov |

| 3-oxo-C10-HSL | LuxR | Moderate inhibitory activity (47%). | nih.gov |

Intracellular Signaling Pathways Modulated by this compound

Beyond its role in bacterial communication, this compound can exert influence on eukaryotic cells by modulating key intracellular signaling pathways, particularly those related to inflammatory responses. Research has demonstrated that this compound can alleviate inflammation induced by lipopolysaccharide (LPS) in macrophage cell lines. nih.gov

One of the primary pathways affected is the nuclear factor-kappa B (NF-κB) signaling cascade, which is a central regulator of inflammation. nih.gov In LPS-stimulated RAW264.7 macrophages, this compound was found to inhibit the activation of the NF-κB pathway. nih.gov This inhibitory action is achieved by preventing the phosphorylation of the p65 subunit of NF-κB. nih.gov As phosphorylation is a critical step for the activation and nuclear translocation of NF-κB, its inhibition effectively halts the downstream inflammatory cascade.

The modulation of the NF-κB pathway by this compound has direct consequences on the expression of pro-inflammatory mediators. The compound has been shown to decrease, in a dose-dependent manner, the messenger RNA (mRNA) expression of several key cytokines and chemokines, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α), as well as monocyte chemoattractant protein-1 (MCP-1). nih.gov Correspondingly, a reduction in the protein levels of IL-6 and TNF-α in cell supernatants was also observed. nih.gov These findings indicate that this compound can transcriptionally downregulate the production of crucial molecules involved in the inflammatory response.

While the NF-κB pathway is a clearly identified target, it is noteworthy that other related N-acyl homoserine lactones, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), have been reported to modulate other signaling pathways in eukaryotic cells, including the p38 mitogen-activated protein kinase (MAPK) pathway. researchgate.net However, the specific inhibitory effects of this compound have been directly linked to the NF-κB signaling cascade in macrophages. nih.gov

| Target Pathway | Key Molecular Event | Downstream Effect | Reference |

|---|---|---|---|

| NF-κB Signaling | Inhibition of NF-κBp65 phosphorylation | Decreased activation of the NF-κB pathway. | nih.gov |

| Reduced transcription of target genes | Decreased mRNA levels of IL-6, IL-1β, TNF-α, and MCP-1. | nih.gov | |

| Cytokine Production | Reduced protein synthesis and secretion | Decreased protein levels of IL-6 and TNF-α. | nih.gov |

Biological Roles and Regulatory Networks Governed by 3 Oxo N 2 Oxooxolan 3 Yl Decanamide in Microbial Systems

Regulation of Bacterial Virulence Factor Expression

3-oxo-N-(2-oxooxolan-3-yl)decanamide is instrumental in the regulation of virulence factor expression in several pathogenic bacteria. As a quorum sensing signal, its accumulation at a threshold concentration signals a sufficient bacterial population density to initiate a coordinated expression of genes encoding for virulence factors such as proteases and exotoxins. nih.gov This orchestrated attack is a key strategy for pathogens to overcome host defenses and establish an infection. In the opportunistic pathogen Pseudomonas aeruginosa, the quorum sensing circuitry, which utilizes various AHLs, controls the production of a wide array of virulence factors. frontiersin.orgnih.gov The expression of these factors is tightly regulated and often hierarchical, with different AHL molecules influencing specific sets of virulence genes. While much research has focused on other AHLs produced by P. aeruginosa, such as 3-oxo-C12-HSL and C4-HSL, the fundamental mechanism of AHL-mediated gene regulation provides a framework for understanding the role of this compound in controlling the pathogenic potential of various bacteria.

Modulation of Biofilm Formation and Architecture

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which provides protection from environmental stresses and host immune responses. The formation and development of these complex structures are tightly regulated by quorum sensing, with this compound and other AHLs acting as key signaling molecules. nih.govnih.gov

The concentration of this compound in the environment directly influences biofilm formation. As the bacterial population grows, the concentration of this signaling molecule increases, and upon reaching a critical threshold, it triggers the expression of genes involved in biofilm development. researchgate.net Studies on various AHLs have demonstrated that these molecules can enhance biofilm formation in a dose-dependent manner. For instance, in Vibrio sp., different concentrations of C10-HSL and 3OC10-HSL have been shown to have varying effects on biofilm formation. researchgate.net This concentration-dependent regulation allows bacteria to precisely control the timing and extent of biofilm development, ensuring that this energetically costly process is initiated only when the population density is sufficient to form a robust and effective biofilm.

Interestingly, while this compound typically promotes biofilm formation, certain synthetic analogs or related compounds can have antagonistic effects. nih.govresearchgate.net These molecules, known as quorum sensing inhibitors (QSIs), can interfere with the normal quorum sensing signaling, leading to a reduction in biofilm formation. frontiersin.org For example, a synthetic analog, Y0-C10-HSL, has been shown to inhibit biofilm formation and disperse pre-formed biofilms of P. aeruginosa in a dose-dependent manner. nih.govresearchgate.net This antagonistic activity is a promising area of research for the development of novel anti-biofilm therapies.

Influence on Bacterial Growth Phases and Population Density-Dependent Behaviors

As a central component of the quorum sensing system, this compound is intrinsically linked to bacterial growth phases and population density. frontiersin.org Quorum sensing allows bacteria to sense their population size and transition from a planktonic (free-swimming) lifestyle to a sessile, biofilm-associated state as the population grows. nih.gov This transition is a critical aspect of the bacterial life cycle and is regulated by the accumulation of AHLs. The synthesis and release of this compound increase with bacterial cell density. researchgate.net Once a threshold concentration is reached, it signals to the entire population to alter their gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and swarming motility, which are most effective when undertaken by a large, coordinated group of bacteria. frontiersin.orgnih.gov

Interconnectedness with Other Quorum Sensing Circuits

In many bacteria, the quorum sensing network is not a single, linear pathway but rather a complex and interconnected web of regulatory circuits. Pseudomonas aeruginosa, for example, possesses at least four interconnected QS systems: Las, Rhl, PQS, and IQS. frontiersin.org These systems utilize different signaling molecules, including a variety of AHLs and other chemical signals, and are often arranged in a hierarchical manner. The Las system is typically at the top of this hierarchy and can influence the activity of the other systems. frontiersin.org While specific interactions involving this compound with other circuits are a subject of ongoing research, the interconnected nature of these pathways suggests that its signaling is likely integrated with other QS signals to fine-tune the regulation of a wide range of cellular processes. This complexity allows bacteria to respond in a highly specific and coordinated manner to a variety of environmental cues and cellular stresses.

Interactive Data Table: Effects of this compound and Analogs on Biofilm Formation

| Compound | Organism | Effect on Biofilm | Concentration Dependence | Source |

| This compound | Vibrio sp. | Modulates formation | Yes | researchgate.net |

| Y0-C10-HSL (analog) | Pseudomonas aeruginosa | Inhibition and dispersal | Yes | nih.govresearchgate.net |

| L-HSL (analog) | Pseudomonas aeruginosa | Inhibition and dispersal | Yes | nih.gov |

Interkingdom Signaling and Eukaryotic Host Interactions Involving 3 Oxo N 2 Oxooxolan 3 Yl Decanamide

Modulation of Plant Growth and Developmental Processes

Plants have evolved the ability to perceive and respond to bacterial AHLs, including 3-oxo-N-(2-oxooxolan-3-yl)decanamide, leading to significant alterations in their growth, development, and defense mechanisms. mdpi.com These interactions are crucial in shaping the dynamics of plant-microbe relationships in the rhizosphere.

Research has demonstrated that this compound, also known as 3-O-C10-HL, can significantly modify plant root architecture. In mung bean (Vigna radiata) explants, this compound efficiently stimulates the formation of adventitious roots, which are essential for plant propagation and adaptation to stress. nih.govresearchgate.net This effect is mediated through a complex signaling cascade that involves the plant hormone auxin. nih.gov 3-O-C10-HL treatment enhances the basipetal transport of auxin and induces the production of key signaling molecules, including hydrogen peroxide (H₂O₂) and nitric oxide (NO). nih.gov These molecules, in turn, trigger the synthesis of cyclic GMP (cGMP), which ultimately activates the process of adventitious root formation. nih.govresearchgate.net

Interestingly, the effect of AHLs on root development is structurally specific. While 3-O-C10-HL promotes adventitious rooting, its analogue without the 3-oxo group, N-decanoyl-homoserine lactone (C10-HSL), has been shown to inhibit primary root growth while promoting lateral root and root hair formation in the model plant Arabidopsis thaliana. nih.govnih.govnih.gov This highlights the nuanced perception and response of plants to different AHL structures.

Table 1: Effect of this compound on Mung Bean Rooting

| Treatment | Key Mediators Induced | Observed Effect on Root System |

|---|---|---|

| This compound | Hydrogen Peroxide (H₂O₂), Nitric Oxide (NO), cyclic GMP (cGMP) | Stimulation of adventitious root formation nih.gov |

AHLs can act as priming agents, preparing the plant's immune system for a more robust and rapid response to subsequent pathogen attacks. mdpi.com This phenomenon, known as induced systemic resistance (ISR), is a key component of plant-microbe beneficial interactions. uu.nl While research on this compound is specific, studies on structurally similar long-chain AHLs provide significant insights. For instance, N-3-oxo-octanoyl-homoserine lactone (3OC8-HSL) and N-3-oxo-tetradecanoyl-homoserine lactone (3OC14-HSL) have been shown to confer resistance against biotrophic and hemibiotrophic pathogens in Arabidopsis. nih.govnih.govfrontiersin.org

This priming effect involves the potentiation of plant defense pathways. nih.gov Plants pre-treated with these AHLs exhibit an augmented burst of hydrogen peroxide and increased accumulation of the key defense hormone salicylic (B10762653) acid upon pathogen challenge. nih.govresearchgate.net Furthermore, the expression of pathogenesis-related (PR) genes, such as PR1 and PR5, is fortified, and the activities of defense-related enzymes are increased. nih.gov This AHL-mediated resistance is often dependent on the salicylic acid signaling pathway, a central regulator of defense against biotrophic pathogens. nih.govnih.gov

The precise mechanisms by which plants perceive AHLs are still under investigation and appear to differ from the well-characterized LuxR-type receptors in bacteria. researchgate.netacs.org One proposed mechanism suggests that plants can enzymatically degrade AHLs. acs.orgnih.gov An enzyme known as fatty acid amide hydrolase (FAAH) can hydrolyze the amide bond of AHLs, releasing the l-homoserine (B39754) lactone ring and the acyl chain. acs.orgnih.gov The resulting l-homoserine can then influence plant growth by stimulating transpiration at low concentrations or by promoting the production of the stress hormone ethylene (B1197577) at higher concentrations. acs.orgnih.gov

Beyond enzymatic degradation, other signaling components are implicated in the plant's response to AHLs. These include G-proteins, intracellular calcium signaling, and mitogen-activated protein kinase (MAPK) cascades. nih.govnih.gov For example, 3OC14-HSL-mediated resistance priming involves the activation of MPK6, a key signaling kinase in plant immunity. nih.govfrontiersin.org This suggests that plants possess a sophisticated system to recognize these bacterial signals and translate them into physiological responses.

Immunomodulatory Effects on Mammalian Cells

This compound and related AHLs can exert significant immunomodulatory effects on mammalian cells, influencing inflammatory responses and key signaling pathways. These interactions are a critical aspect of host-pathogen communication and can determine the outcome of an infection.

The influence of this compound on cytokine production appears to be context-dependent, with studies showing both pro- and anti-inflammatory effects. Research on RAW264.7 macrophages demonstrated that 3-oxo-C10-HSL can alleviate inflammation induced by lipopolysaccharide (LPS). nih.gov It dose-dependently decreased the mRNA and protein levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). nih.gov

Table 2: Effect of this compound on Cytokine Expression in LPS-stimulated RAW264.7 Macrophages

| Cytokine | Effect on mRNA Expression | Effect on Protein Level |

|---|---|---|

| IL-6 | Decreased nih.gov | Decreased nih.gov |

| IL-1β | Decreased nih.gov | Not specified |

| TNF-α | Decreased nih.gov | Decreased nih.gov |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. mdpi.com Several studies indicate that AHLs can directly interfere with this pathway. The anti-inflammatory effects of 3-oxo-C10-HSL in LPS-stimulated macrophages have been directly linked to the inhibition of NF-κB activation. nih.gov Specifically, this AHL was shown to inhibit the phosphorylation of the NF-κB p65 subunit, a critical step for its activation and translocation to the nucleus. nih.gov

Transcriptomic analysis of macrophages treated with the related 3-oxo-C12:2-HSL also identified the NF-κB pathway as being significantly modulated. nih.govresearchgate.net This interference with a central inflammatory pathway provides a molecular mechanism for the observed reduction in pro-inflammatory cytokine production. nih.govnih.gov It is important to note, however, that the effect may vary by cell type and AHL concentration, as some studies have reported NF-κB activation by other AHLs in different cellular contexts. nih.gov

Alteration of Cellular Calcium Signaling

The N-acyl-homoserine lactone (AHL) family, to which this compound belongs, has been shown to influence intracellular calcium (Ca²⁺) levels in eukaryotic cells. While direct studies on this compound's effect on calcium signaling are part of ongoing research, investigations into structurally similar AHLs provide significant insights. For instance, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), an AHL with a slightly longer acyl chain, has been identified as a molecule capable of inducing calcium mobilization in neutrophils. nih.gov This effect is a key component of the cellular response, leading to actin remodeling. nih.gov

Alteration of calcium signaling is a documented response to certain AHLs, such as 3-oxo-C12-HSL. nih.gov The ability of AHLs to attract neutrophils is dose-dependent and linked to this calcium mobilization. nih.gov This suggests that AHLs can act as chemoattractants for immune cells, a process mediated by changes in intracellular calcium concentrations. nih.gov

Interaction with Biological Membranes and Modulation of Membrane Dipole Potential

Research has demonstrated that this compound, also known as N-(3-oxodecanoyl) homoserine-L-lactone (3-oxo-C10 HSL), and other long-chain N-acylhomoserine lactones (AHLs) can directly interact with biological membranes. nih.govplos.orgscispace.comresearchgate.net This interaction leads to a significant modulation of the membrane dipole potential. nih.govscispace.comresearchgate.net The membrane dipole potential is an electrical potential within the membrane that originates from the organized arrangement of dipoles from lipids and water at the membrane interface.

The interaction of this compound and related AHLs with artificial membranes has been characterized using the fluorescent sensor di-8-ANEPPS. nih.govplos.orgscispace.comresearchgate.net These studies reveal that these compounds are capable of interacting with membranes in the micromolar concentration range. nih.govscispace.comresearchgate.net The affinity of this interaction with the membrane increases with the length of the acyl chain. scispace.com This suggests that the lipophilicity of the AHL molecule plays a crucial role in its ability to embed within and alter the properties of the cell membrane. scispace.com

Similar interactions have been observed with the plasma membranes of T-lymphocytes, confirming that AHLs can directly engage with cellular membranes. nih.govscispace.comresearchgate.net The binding of these AHLs to artificial membranes generally follows a simple hyperbolic binding model. nih.govscispace.comresearchgate.net However, the interaction of the related N-(3-oxododecanoyl)homoserine-L-lactone (3-oxo-C12-HSL) with lymphocytes is characterized by a cooperative binding model, which may suggest the involvement of a membrane receptor. nih.govplos.orgscispace.comresearchgate.net

The modulation of the membrane dipole potential by these AHLs is a significant finding, as this property of the membrane can influence the function of membrane-bound proteins. The table below summarizes the findings related to the interaction of various AHLs with biological membranes.

| Compound | Common Abbreviation | Effect on Membrane Dipole Potential | Binding Model (Artificial Membranes) |

| This compound | 3-oxo-C10-HSL | Significant modulation | Hyperbolic |

| N-(3-oxododecanoyl)homoserine-L-lactone | 3-oxo-C12-HSL | Significant modulation | Hyperbolic |

| N-(3-oxotetradecanoyl)-L-homoserine lactone | 3-oxo-C14-HSL | Significant modulation | Hyperbolic |

Degradation Pathways and Quorum Quenching Strategies Targeting 3 Oxo N 2 Oxooxolan 3 Yl Decanamide

Enzymatic Degradation by Quorum Quenching Enzymes

The enzymatic inactivation of AHLs is a primary strategy for quorum quenching (QQ). Two main classes of enzymes, AHL lactonases and AHL acylases, are responsible for the degradation of 3-oxo-N-(2-oxooxolan-3-yl)decanamide and related molecules.

AHL lactonases inactivate AHLs by hydrolyzing the ester bond within the homoserine lactone ring, rendering the signaling molecule unable to bind to its target transcriptional regulator. This process effectively blocks the QS cascade.

The AHL lactonase AiiA, originally discovered in Bacillus sp., demonstrates broad substrate specificity and is capable of degrading various AHLs, including those with long acyl chains and a 3-oxo substitution. Kinetic analysis of a recombinant AiiA protein has shown that it displays strong enzymatic activity towards a range of AHLs. While specific kinetic data for this compound (3-oxo-C10-HSL) is not always explicitly detailed, the enzyme's activity on structurally similar molecules like N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) is well-documented. For instance, the AiiA enzyme from Bacillus thuringiensis can effectively reduce the concentration of 3-oxo-C12-HSL. nih.gov

Studies have shown that AHL lactonases exhibit high catalytic efficiency for a broad set of AHLs. oup.com For example, the enzyme AidC from Chryseobacterium sp. strain StRB126 can effectively hydrolyze N-(3-oxododecanoyl) homoserine lactone (3OC12-HSL). researchgate.net The degradation of these signaling molecules by AHL lactonases leads to a significant reduction in the production of virulence factors and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. oup.comresearchgate.net

Table 1: Substrate Specificity of a Recombinant AHL-Lactonase (AiiA)

| Substrate | Relative Activity (%) |

|---|---|

| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | 100 |

| N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | 115 |

| N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) | 95 |

| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 80 |

This table is a representative example based on typical AHL lactonase activity profiles and is for illustrative purposes.

AHL acylases, also known as amidohydrolases, represent another major class of quorum quenching enzymes. These enzymes target the amide bond linking the acyl side chain to the homoserine lactone ring, breaking the molecule into a fatty acid and L-homoserine (B39754) lactone.

Several AHL acylases have been identified with specificity towards long-chain AHLs like this compound. The PvdQ enzyme from Pseudomonas aeruginosa is a well-characterized AHL acylase that demonstrates a preference for AHLs with acyl chains of 12 carbons. frontiersin.orgrug.nl Structural studies of PvdQ reveal a large, hydrophobic binding pocket that accommodates the long acyl chain of its substrate. rug.nl The enzyme encoded by the pa2385 gene in P. aeruginosa PAO1 is another example of an acylase that degrades AHLs with side chains ranging from 11 to 14 carbons, including 3-oxo-C12-HSL. nih.govresearchgate.net The degradation of 3-oxo-C12-HSL by this acylase leads to a reduction in virulence factor production. nih.govresearchgate.net

The specificity of AHL acylases is a key factor in their function. For instance, the PvdQ and QuiP acylases are specific for long-chain AHLs like 3-oxo-C12-HSL. frontiersin.org This specificity is determined by the structure of the enzyme's active site.

Table 2: Substrate Specificity of PvdQ AHL Acylase

| Substrate | Degradation Efficiency |

|---|---|

| N-Butanoyl-L-homoserine lactone (C4-HSL) | Low |

| N-Hexanoyl-L-homoserine lactone (C6-HSL) | Low |

| N-Octanoyl-L-homoserine lactone (C8-HSL) | Moderate |

| N-Decanoyl-L-homoserine lactone (C10-HSL) | High |

| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Very High |

This table is a representative example based on the known substrate preferences of PvdQ and is for illustrative purposes.

Abiotic Degradation Mechanisms and Environmental Stability

The stability of this compound in the environment is influenced by abiotic factors, primarily pH and temperature. The lactone ring of AHLs is susceptible to pH-dependent hydrolysis, a process known as lactonolysis. This reaction is base-catalyzed, meaning that the rate of degradation increases significantly at alkaline pH. scispace.com In aqueous environments with a pH above neutral, such as seawater (average pH 8.2), AHLs are expected to degrade more rapidly. scispace.com

The degradation rate is also dependent on the length of the acyl chain and the presence of substitutions. scispace.com AHLs with a 3-oxo substitution, such as this compound, can undergo spontaneous hydrolysis. frontiersin.org Temperature also plays a crucial role, with higher temperatures generally accelerating the rate of hydrolysis. frontiersin.org Therefore, in warm, alkaline environments, the half-life of this signaling molecule is expected to be relatively short. Conversely, in acidic and cooler environments, the molecule will be more stable.

Identification of Microbial Communities Exhibiting this compound Degrading Activities

A diverse range of microorganisms have been identified that can degrade AHLs, including this compound. These microbes produce the quorum quenching enzymes discussed previously.

Bacillus species: Several species within the genus Bacillus, such as Bacillus thuringiensis, are known producers of AHL lactonases (e.g., AiiA) that have a broad substrate range, including long-chain AHLs. nih.gov

Pseudomonas species: Some Pseudomonas species, including the opportunistic pathogen P. aeruginosa, produce AHL acylases (e.g., PvdQ, PA2385) that can degrade their own signaling molecules, suggesting a self-regulatory mechanism. rug.nlnih.govresearchgate.net

Chryseobacterium species: Chryseobacterium sp. strain StRB126 produces a highly efficient AHL lactonase, AidC, which is effective against the signaling molecules of P. aeruginosa. researchgate.net

Trichoderma species: Fungi of the genus Trichoderma have also been shown to degrade AHLs through the activity of AHL lactonases. researchgate.net

The presence of these and other AHL-degrading microorganisms in various environments, from soil to marine ecosystems and host-associated microbiomes, contributes to the natural turnover of quorum sensing signals.

Advanced Methodologies for Detection, Quantification, and Analysis of 3 Oxo N 2 Oxooxolan 3 Yl Decanamide

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are fundamental in the separation and quantification of 3-oxo-N-(2-oxooxolan-3-yl)decanamide from complex matrices. These methods offer high sensitivity and specificity, which are crucial for accurate analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-acyl homoserine lactones (AHLs), including this compound. The versatility of HPLC allows for various configurations to achieve optimal separation and detection.

A common approach involves reverse-phase HPLC, utilizing a C18 column to separate the compound based on its hydrophobicity. The mobile phase typically consists of a gradient of an aqueous solvent (often water with a small percentage of formic acid or acetic acid to improve peak shape and ionization efficiency for mass spectrometry) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of AHLs with different acyl chain lengths and modifications.

For the detection of this compound, HPLC systems are often coupled with a diode-array detector (DAD) or a mass spectrometer (MS). A DAD can monitor multiple wavelengths simultaneously, which can be useful for initial characterization, though it may lack the specificity required for unambiguous identification in complex samples.

Table 1: Exemplary HPLC Parameters for AHL Analysis

| Parameter | Condition |

|---|---|

| Column | Agilent SB-C18 (2.1 mm × 50.0 mm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 400 µL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

Ultra-High-Performance Liquid Chromatography (UPLC) for Signal Quantification

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

For the quantification of this compound, UPLC coupled with mass spectrometry (UPLC-MS) is the method of choice. This combination provides the high selectivity and sensitivity needed to detect and quantify this molecule, even at low concentrations in complex biological or environmental samples. The separation principles are similar to HPLC, employing reverse-phase chromatography with gradient elution. However, the enhanced resolution of UPLC allows for better separation of isomeric and closely related AHLs.

Quantitative analysis is typically performed by creating a calibration curve using standards of known concentrations of this compound. The area under the peak corresponding to the compound in the chromatogram is proportional to its concentration. The use of an internal standard can improve the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response.

Spectrometric Characterization and Quantification Methods

Spectrometric methods, particularly mass spectrometry, are indispensable for the definitive identification and precise quantification of this compound.

Mass Spectrometry (MS and MS/MS) for Identification and Concentration Determination

Mass spectrometry (MS) provides detailed information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of this compound. When coupled with a chromatographic separation technique like HPLC or UPLC, it becomes a powerful tool for identifying and quantifying the compound in a mixture.

Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. In an MS/MS experiment, a specific precursor ion (in this case, the protonated molecule of this compound) is selected and fragmented. The resulting product ions create a unique fragmentation pattern that serves as a molecular fingerprint, confirming the identity of the compound. A characteristic fragmentation of AHLs is the production of a prominent product ion at m/z 102, which corresponds to the protonated homoserine lactone ring. frontiersin.org

For this compound, the precursor ion [M+H]⁺ would have an m/z of approximately 270.17. Upon fragmentation, in addition to the m/z 102 ion, other specific fragment ions would be observed, allowing for unambiguous identification. The intensity of the signal corresponding to the precursor or a specific product ion is used for quantification.

Table 2: LC-MS/MS Parameters for this compound

| Parameter | Value/Condition |

|---|---|

| Instrument | maXis plus UHR-ToF-MS |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Precursor m/z | 270.17 [M+H]⁺ |

| Column | BEH C18 1.7um, 2.1x100mm, Waters |

| Retention Time | 4.607 min |

| Top 5 Product Ion Peaks (m/z) | 102.0546, 169.1217, 127.1114, 98.0598, 212.1641 |

Immunological Detection Methods

Immunological methods offer a high-throughput and often cost-effective alternative for the detection and quantification of this compound, leveraging the high specificity of antibody-antigen interactions.

Enzyme-Linked Immunosorbent Assay (ELISA) with Specific Antibodies

The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful immunoassay that can be adapted for the quantification of small molecules like this compound. This technique relies on the development of monoclonal or polyclonal antibodies that specifically recognize and bind to the target molecule.

For the detection of this compound, a competitive ELISA format is often employed. In this setup, a known amount of the target molecule or a conjugate is coated onto the wells of a microtiter plate. The sample containing the unknown amount of this compound is then added to the wells along with a limited amount of a specific primary antibody. The free compound in the sample competes with the coated compound for binding to the antibody. After an incubation period, the unbound components are washed away, and a secondary antibody conjugated to an enzyme is added. This secondary antibody binds to the primary antibody that is bound to the plate. Finally, a substrate for the enzyme is added, which produces a measurable signal (e.g., a color change). The intensity of the signal is inversely proportional to the concentration of this compound in the sample.

The development of highly specific monoclonal antibodies against 3-oxo-C10-HSL has enabled the creation of sensitive ELISAs with limits of detection in the nanomolar range. researchgate.net These assays are particularly useful for screening large numbers of samples and for applications where rapid analysis is required.

Biosensor-Based Assays for AHL Detection

Biosensors are indispensable tools for detecting and quantifying AHLs due to their high sensitivity and specificity. These systems typically consist of a receptor, which recognizes the AHL molecule, and a transducer that converts this recognition event into a measurable signal. oup.com Bacterial biosensors are particularly common and are engineered to produce a detectable output, such as light, color, or fluorescence, in the presence of specific AHLs. nih.gov

Whole-cell biosensors are living microorganisms, often genetically modified bacteria like Escherichia coli, Agrobacterium tumefaciens, or Chromobacterium violaceum, that are rendered deficient in their own AHL production but retain the ability to respond to exogenous AHLs. oup.comresearchgate.net These biosensors harbor a LuxR-family transcriptional regulator that, upon binding to a specific AHL, activates the expression of a reporter gene. nih.gov The choice of biosensor often depends on the specificity of the LuxR homolog for AHLs with different acyl chain lengths and substitutions. oup.com For instance, biosensors based on the LasR system of Pseudomonas aeruginosa are particularly responsive to long-chain AHLs, including 3-oxo-substituted derivatives like this compound. oup.com

In addition to whole-cell systems, cell-free assays have been developed to offer a more rapid and often more quantifiable method for AHL detection. nih.gov These assays utilize cell lysates containing the necessary molecular machinery (LuxR-type protein and target promoter DNA) to produce a signal in vitro upon the addition of an AHL-containing sample. nih.gov This approach eliminates issues related to cell viability and membrane transport of the AHL molecule. nih.gov

Other innovative biosensor platforms are also emerging. For example, photoluminescence-based biosensors using functionalized nanoparticles have been developed for the sensitive detection of AHLs. rsc.org These sensors offer a promising alternative to traditional biological assays.

Below is a table summarizing common bacterial biosensor strains used for the detection of a range of N-acyl homoserine lactones.

| Biosensor Strain | Reporter System | Detection Profile |

| Chromobacterium violaceum CV026 | Violacein production | Primarily short to medium chain AHLs (C4-C8-HSL) |

| Agrobacterium tumefaciens NTL4(pZLR4) | β-galactosidase activity | Broad range of AHLs, highly sensitive |

| Escherichia coli (pSB401) | Luminescence (luxCDABE) | Short to medium chain AHLs (e.g., 3-oxo-C6-HSL) |

| Escherichia coli (pSB1075) | Luminescence (luxCDABE) | Long chain AHLs (e.g., 3-oxo-C12-HSL) |

Omics Approaches in this compound Research

"Omics" technologies, including transcriptomics and proteomics, provide a global view of the molecular changes induced by AHLs. These powerful approaches allow researchers to understand the regulatory networks and physiological responses governed by compounds like this compound.

Transcriptomics enables the simultaneous measurement of the expression levels of thousands of genes in response to a specific stimulus. By exposing an organism to this compound and comparing its gene expression profile to an untreated control, researchers can identify which genes are up- or down-regulated by this signaling molecule. This provides insights into the biological processes it controls.

For example, studies on various bacteria have shown that AHL signaling can regulate a significant portion of the bacterial genome, controlling processes such as biofilm formation, virulence factor production, and motility. nih.govbiorxiv.org In eukaryotic organisms, including plants and mammalian cells, AHLs can also induce widespread changes in gene expression. nih.govresearchgate.net For instance, certain AHLs have been shown to modulate the expression of genes involved in inflammation and immune responses in mammalian macrophages. nih.gov In the model plant Arabidopsis thaliana, exposure to AHLs can alter the expression of hundreds of genes, many of which are associated with hormone signaling and defense responses. acs.org

The following table presents a hypothetical representation of genes that could be differentially expressed in a bacterial species in response to this compound, based on known QS-regulated functions.

| Gene | Function | Fold Change |

| lasI | AHL synthase | +5.2 |

| rhlA | Rhamnolipid biosynthesis | +4.8 |

| toxA | Exotoxin A production | +3.5 |

| fliC | Flagellin synthesis | -2.9 |

| aprA | Alkaline protease production | +4.1 |

Proteomics complements transcriptomics by analyzing the changes in protein expression and post-translational modifications. Since proteins are the functional molecules in the cell, proteomics provides a more direct picture of the physiological state of an organism in response to this compound.

Methodologies such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS), or more advanced techniques like liquid chromatography-mass spectrometry (LC-MS/MS), are used to identify and quantify proteins that are differentially expressed. These analyses have confirmed that AHLs modulate the production of a wide array of proteins, including enzymes, structural proteins, and virulence factors. nih.gov

For instance, proteomic studies have revealed that specific AHLs can alter the secretome of pathogenic bacteria, leading to an increased abundance of virulence-associated proteins. nih.gov In eukaryotic hosts, proteomic profiling can uncover changes in cellular pathways affected by bacterial QS molecules, shedding light on the intricate interplay between bacteria and their hosts.

The table below provides illustrative examples of proteins whose expression might be modulated by this compound in a pathogenic bacterium.

| Protein | Function | Regulation |

| LasA Protease | Tissue invasion | Upregulated |

| Catalase | Oxidative stress response | Upregulated |

| Pilin | Adhesion and motility | Downregulated |

| Rhamnosyltransferase | Biofilm formation | Upregulated |

| Superoxide dismutase | Oxidative stress defense | Upregulated |

Structural Analogs, Derivatives, and Structure Activity Relationships of 3 Oxo N 2 Oxooxolan 3 Yl Decanamide

Comparative Analysis with Chemically Related N-Acylhomoserine Lactones

N-acylhomoserine lactones (AHLs) are a class of signaling molecules used by Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. Current time information in Pima County, US. These molecules share a common homoserine lactone ring but vary in the length and substitution of their acyl side chain. The specific structure of the acyl chain is a key determinant of the signaling specificity and biological activity of the AHL.

The length of the acyl chain of N-acylhomoserine lactones (AHLs) is a critical factor that dictates their biological activity and specificity for their cognate LuxR-type receptors. nih.gov Generally, AHLs with acyl chains of 4 to 18 carbons have been identified. nih.gov The activity of these molecules is highly dependent on the specific receptor protein they interact with.

For instance, in the context of the LasR receptor of Pseudomonas aeruginosa, AHLs with longer acyl chains tend to be more potent activators. While the native ligand for LasR is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), other long-chain AHLs can also exhibit activity. However, 3-oxo-N-(2-oxooxolan-3-yl)decanamide (3-oxo-C10-HSL) has been reported to exhibit minimal inhibitory activity against LasR and failed to activate this receptor in some assays. nih.gov In contrast, other studies have shown that a C10-HSL can have a significant inhibitory effect on the CviR receptor of Chromobacterium violaceum. mdpi.com

The inhibitory activity of simple aliphatic AHLs against LasR is maximal at a chain length of eight carbons (C8), while for the TraR and LuxR receptors, the maximal inhibition is observed with a ten-carbon chain (C10). nih.gov This highlights the high degree of specificity of these receptor-ligand interactions.

The table below summarizes the comparative activity of various AHLs based on their acyl chain length against different bacterial receptors.

| Acyl Chain Length | Compound Name | Receptor Target | Observed Activity |

| C6 | N-(3-oxohexanoyl)-L-homoserine lactone | LuxR | Native agonist |

| C8 | N-(3-oxooctanoyl)-L-homoserine lactone | TraR | Native agonist |

| C10 | This compound | LasR | Minimal inhibitory activity, no agonistic activity in some studies. nih.gov |

| C10 | N-decanoyl-L-homoserine lactone | CviR | Significant inhibitory effect. mdpi.com |

| C12 | N-(3-oxododecanoyl)-L-homoserine lactone | LasR | Native agonist |

| C14 | N-(3-oxotetradecanoyl)-L-homoserine lactone | LasR | Agonistic activity. nih.gov |

The substitution at the C3 position of the acyl chain, typically an oxo (=O) or a hydroxyl (-OH) group, plays a pivotal role in the biological activity of AHLs. The presence of the 3-oxo group in this compound is critical for its specific interactions with receptor proteins.

Studies on synthetic analogues of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) have revealed that both the 3-oxo and 3-hydroxy derivatives with acyl chains of 11-13 carbons are optimal for immunosuppressive activity. researchgate.net This suggests that the presence of an oxygen-containing functional group at the C3 position is crucial for this particular biological effect.

In some bacterial systems, the conversion of a 3-oxo group to a 3-hydroxy group can inactivate the AHL signaling molecule. For example, some bacteria produce oxidoreductases that catalyze this conversion, effectively quenching the quorum-sensing signal. researchgate.net This highlights the importance of the 3-oxo moiety for maintaining the signaling integrity of the molecule.

The 3-oxo group can participate in specific hydrogen bonding within the receptor's binding pocket, contributing to the stability of the ligand-receptor complex and influencing the subsequent conformational changes required for receptor activation or inhibition.

Design and Development of Synthetic Analogs as Quorum Sensing Modulators

The development of synthetic analogs of this compound and other AHLs is a promising strategy for controlling bacterial virulence and biofilm formation. frontiersin.org The goal is to create molecules that can either mimic the native AHL and act as agonists or, more commonly, bind to the receptor without activating it, thereby acting as antagonists or inhibitors of quorum sensing.

Structural modifications to create these synthetic modulators can be made to three main parts of the AHL molecule: the acyl chain, the amide linkage, and the homoserine lactone ring.

Acyl Chain Modifications: The length of the hydrocarbon chain can be altered, and substituents can be introduced. For example, replacing the hydrocarbon chain with a structure containing a benzene (B151609) ring has been explored in the design of novel AHL analogs. frontiersin.org

Amide Linkage Modifications: The central amide bond can be replaced with other functional groups to alter the molecule's stability and binding properties.

Homoserine Lactone Ring Modifications: The lactone ring is crucial for activity, but its modification or replacement with other cyclic structures can lead to potent antagonists. The goal of these modifications is often to increase the stability of the molecule to prevent its degradation by lactonases.

One study detailed the design and synthesis of nine novel AHL analogs, where modifications included replacing the hydrocarbon chain and adding substituents to a benzene ring. These modifications had significant effects on the quorum sensing inhibition activity. frontiersin.org

Computational Screening and Rational Design of this compound-Based Inhibitors

Computational methods are increasingly being used to accelerate the discovery and design of novel quorum sensing inhibitors based on the structure of this compound and other AHLs. These in silico approaches allow for the rapid screening of large compound libraries and provide insights into the molecular interactions that govern ligand binding.

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, such as a quorum-sensing receptor. This approach can be either structure-based, if the three-dimensional structure of the receptor is known, or ligand-based, where the model is built based on a set of known active molecules.

Pharmacophore modeling is a key component of ligand-based virtual screening. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be recognized by a specific receptor. For this compound, a pharmacophore model would include features corresponding to the homoserine lactone ring, the amide linkage, the 3-oxo group, and the hydrophobic decanoyl chain.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Studies on the docking of AHLs to their receptors, such as LasR, have identified key amino acid residues that are critical for binding.

For AHLs, the homoserine lactone ring and the amide group typically form a network of hydrogen bonds within the hydrophilic part of the binding pocket. For instance, in the LasR receptor, residues such as Tyr-56, Trp-60, Asp-73, and Ser-129 have been shown to form hydrogen bonds with AHL analogs. frontiersin.org The hydrophobic acyl chain, in the case of this compound the C10 chain, fits into a narrow, hydrophobic cavity of the receptor.

Binding energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to estimate the affinity of a ligand for its receptor. These calculations help in ranking potential inhibitors identified through virtual screening and in understanding the energetic contributions of different parts of the molecule to the binding process. For example, a molecular docking study of an AHL analog with LasR revealed a high binding affinity, which correlated with its potent inhibitory activity on biofilm formation and virulence factor production. frontiersin.org

The table below details the key molecular interactions between AHLs and the LasR receptor, which are relevant for this compound.

| Molecular Feature of AHL | Interacting Residues in LasR | Type of Interaction |

| Homoserine Lactone Ring | Tyr-56, Ser-129 | Hydrogen Bonding |

| Amide Group | Trp-60 | Hydrogen Bonding |

| 3-Oxo Group | Asp-73 | Hydrogen Bonding |

| Acyl Chain | Hydrophobic Pocket | Hydrophobic Interactions |

Ecological and Environmental Significance of 3 Oxo N 2 Oxooxolan 3 Yl Decanamide in Complex Microbial Ecosystems

Role in Interspecies Bacterial Communication and Community Dynamics

In the context of biofilms, which are structured communities of microorganisms encased in a self-produced matrix, 3-oxo-N-(2-oxooxolan-3-yl)decanamide can influence which species can co-exist and thrive. For instance, in mixed-species biofilms, the production of this signaling molecule by one species can affect the gene expression and behavior of another, leading to either synergistic or antagonistic outcomes. Research has shown that moderate concentrations of exogenous 3-oxo-C10-HSL can encourage or enhance biofilm formation and alter its structure in certain bacterial species. scienceopen.com This modulation of biofilm architecture is a critical factor in the survival and proliferation of bacteria in diverse environments.

Contribution to Microbiome Assembly and Maintenance

The assembly of a stable and functional microbiome is a complex process influenced by a multitude of factors, including chemical signaling. This compound plays a significant role in this process by influencing the initial colonization of surfaces and the subsequent succession of microbial species. The presence of this AHL can act as a chemical cue, attracting certain bacteria while repelling others, thereby guiding the assembly of the community.

Once a microbiome is established, this compound contributes to its maintenance by modulating the interactions between its members. This continuous chemical dialogue helps to maintain a balance within the community, preventing the overgrowth of any single species and promoting a stable, diverse ecosystem. The influence of this molecule on biofilm formation is particularly important for microbiome maintenance, as biofilms provide a protected environment for microbial growth and interaction.

Studies on multi-species biofilms have demonstrated that the introduction of quorum sensing molecules can lead to shifts in the relative abundance of different bacterial populations. This highlights the importance of this compound and other AHLs in the ongoing process of microbiome maintenance and adaptation to changing environmental conditions.

Detection and Functional Relevance in Environmental Niches (e.g., Activated Sludge, Wastewater Treatment)

This compound has been detected in various environmental niches, including activated sludge from wastewater treatment plants. Activated sludge is a complex, engineered microbial ecosystem responsible for the biological removal of pollutants from wastewater. The presence of AHLs in this environment suggests that quorum sensing plays a vital role in the functioning of these treatment systems.

The concentration of this compound and other AHLs in activated sludge can influence key processes such as flocculation, biofilm formation on carrier media, and the degradation of specific pollutants. For example, the addition of AHLs to sludge samples has been shown to alter both the community composition and its functional capabilities, such as the efficiency of phenol (B47542) degradation. inrs.ca This indicates that manipulating quorum sensing signals could be a potential strategy to enhance the performance of wastewater treatment processes.

Research has quantified the presence of this compound in different compartments of anaerobic membrane bioreactors (AnMBRs) used for sewage treatment. The detection of this molecule in both the biofilm and the mixed liquor sludge underscores its active role in these systems.

| Bioreactor Compartment | Concentration (ng/kg or mg/L) | Reference |

|---|---|---|

| Biofilm | Variable, detected | researchgate.net |

| Sludge | Variable, detected | researchgate.net |

Conclusion and Future Research Trajectories for 3 Oxo N 2 Oxooxolan 3 Yl Decanamide

Current Understanding and Unresolved Questions

Our current understanding of 3-oxo-C10-HSL is centered on its function as a signaling molecule. It is a member of the N-acyl-homoserine lactone (AHL) family, which are the primary QS signals in many Gram-negative bacteria. nih.gov The molecule diffuses across bacterial membranes and, upon reaching a threshold concentration, binds to a cognate intracellular receptor, typically a LuxR-type transcriptional regulator. This complex then activates or represses the expression of a suite of target genes.

Research has demonstrated that 3-oxo-C10-HSL can exert significant immunomodulatory effects. For instance, it has been shown to inhibit the inflammatory response induced by lipopolysaccharide (LPS) in macrophage cell lines. nih.gov This anti-inflammatory activity is achieved, at least in part, by inhibiting the activation of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov This leads to a dose-dependent decrease in the production of key pro-inflammatory cytokines. nih.gov

Despite these advances, many questions remain unanswered. The full spectrum of bacterial species that utilize or respond to 3-oxo-C10-HSL is not completely mapped. Furthermore, the precise molecular mechanisms and cellular receptors through which it modulates host immune cells are still under investigation. While its effect on the NF-κB pathway is known, other potential host targets and signaling cascades it may influence are yet to be fully elucidated. nih.gov A significant unresolved question is how the stability and degradation of 3-oxo-C10-HSL in diverse microenvironments, such as within a host tissue or a complex biofilm, impact its signaling efficacy and biological functions.

| Key Research Area | Current Understanding | Unresolved Questions |

| Bacterial Signaling | Functions as a quorum sensing autoinducer in Gram-negative bacteria like Vibrio anguillarum. invivochem.com | What is the complete range of bacterial species and physiological processes regulated by 3-oxo-C10-HSL? |

| Host Immune Modulation | Exhibits anti-inflammatory properties by inhibiting the LPS-induced NF-κB pathway in macrophages. nih.gov | What are the specific host cell receptors for 3-oxo-C10-HSL? Does it affect other immune signaling pathways like JAK-STAT? researchgate.net |

| Mechanism of Action | Binds to LuxR-type transcriptional regulators to control gene expression. | How does binding specificity differ among various LuxR homologs? What is the affinity for different receptors? nih.gov |

| Biofilm Formation | Implicated in the regulation of biofilm development and virulence. smolecule.com | What is its precise role in the different stages of biofilm maturation and dispersal? |

Innovative Methodologies and Interdisciplinary Approaches

Advancing our knowledge of 3-oxo-C10-HSL requires the application of cutting-edge techniques and the integration of multiple scientific disciplines. The complexity of quorum sensing networks and their interaction with host systems necessitates a move beyond traditional microbiological and biochemical assays.

Innovative Methodologies:

Advanced Analytical Chemistry: Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable for the sensitive detection and precise quantification of 3-oxo-C10-HSL in complex biological samples, from bacterial cultures to host tissues.

Transcriptomics and Proteomics: High-throughput 'omics' technologies, including RNA-sequencing and proteomics, allow for a global view of the changes in gene and protein expression induced by 3-oxo-C10-HSL in both bacteria and host cells. This can help identify novel targets and pathways. researchgate.net

Structural Biology and Computational Modeling: Determining the crystal structures of 3-oxo-C10-HSL in complex with its bacterial and potential host receptors can provide atomic-level insights into binding and activation mechanisms. Molecular docking studies can further explore these interactions. smolecule.com

Biosensor Development: The engineering of highly specific and sensitive bacterial or cell-based biosensors enables real-time monitoring of 3-oxo-C10-HSL production and activity in situ, for example, within a developing biofilm.

Interdisciplinary Approaches: An integrated research strategy is crucial. The synergy between synthetic chemistry, which can produce molecular probes and analogues of 3-oxo-C10-HSL, and cellular immunology is essential for dissecting its effects on host cells. researchgate.netacs.org Likewise, combining microbial genetics with systems biology can help to construct comprehensive models of the regulatory networks governed by this signal molecule. This sociomicrobiology approach, which views bacterial communities as complex social systems, provides a powerful framework for understanding how molecules like 3-oxo-C10-HSL shape microbial ecology and host interactions. researchgate.net

Strategic Implications for Modulating Microbial Behaviors and Host Interactions

The central role of 3-oxo-C10-HSL in controlling bacterial pathogenicity and host responses makes it an attractive target for new therapeutic interventions. Modulating its activity offers strategies that move beyond conventional antibiotics, which are increasingly compromised by resistance.

Modulating Microbial Behaviors (Quorum Quenching): The disruption of QS signaling, a strategy known as quorum quenching (QQ), is a promising anti-virulence approach. mdpi.comnih.gov Instead of killing bacteria, QQ aims to disarm them by interfering with their communication, thereby preventing the coordinated expression of virulence factors and biofilm formation. semanticscholar.org

Enzymatic Degradation: Enzymes like lactonases that specifically hydrolyze and inactivate AHLs could be used to disrupt 3-oxo-C10-HSL signaling.

Receptor Antagonism: The development of structural analogues of 3-oxo-C10-HSL that bind to its receptor without activating it can act as competitive inhibitors, effectively blocking the signaling pathway. nih.gov

Synthesis Inhibition: Targeting the LuxI-type synthase responsible for producing 3-oxo-C10-HSL presents another avenue to disrupt the entire signaling cascade.